Diethylene glycol dimethacrylate

Catalog No.
S587947
CAS No.
2358-84-1
M.F
C12H18O5
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol dimethacrylate

CAS Number

2358-84-1

Product Name

Diethylene glycol dimethacrylate

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3

InChI Key

XFCMNSHQOZQILR-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOCCOC(=O)C(=C)C

Synonyms

2-Methyl-2-propenoic Acid 1,1’-(Oxydi-2,1-ethanediyl) Ester; Methacrylic Acid Oxydiethylene Ester; Diethylene Glycol Dimethacrylate; 2,2’-Oxybisethanol Dimethacrylate; 2,2’-Oxydiethyl Dimethacrylate; 2G; Blemmer PDE 100; DGM 2; Diethylene Glycol Bis(

Canonical SMILES

CC(=C)C(=O)OCCOCCOC(=O)C(=C)C

Polymer Chemistry and Materials Science:

  • Synthesis of Polymers and Copolymers: DEGDMA acts as a crucial crosslinker in the synthesis of various polymers and copolymers. It forms covalent bonds between polymer chains, leading to stronger and more rigid materials with desired properties like mechanical strength, thermal stability, and resistance to chemicals [Source: Sigma-Aldrich product page for DEGDMA, ].
  • Development of Hydrogels and Biocompatible Materials: DEGDMA plays a vital role in the development of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and various other biomedical fields due to their biocompatibility and tunable properties [Source: "Dimethylaminoethyl Methacrylate/Diethylene Glycol Dimethacrylate Grafted onto Folate-Esterified Bagasse Xylan/Andrographolide Composite Nanoderivative: Synthesis, Molecular Docking and Biological Activity" by Ahmad Joumaa et al., ].

Biomedical Research:

  • Drug Delivery Systems: DEGDMA is used in the development of various drug delivery systems, including nanoparticles and microgels. These systems can encapsulate drugs and release them in a controlled manner, improving their efficacy and targeting specific sites within the body [Source: "Dimethylaminoethyl Methacrylate/Diethylene Glycol Dimethacrylate Grafted onto Folate-Esterified Bagasse Xylan/Andrographolide Composite Nanoderivative: Synthesis, Molecular Docking and Biological Activity" by Ahmad Joumaa et al., ].
  • Dental Materials: DEGDMA is a common component in dental composites used for fillings and restorations. It contributes to the strength and durability of the composite material [Source: "Influence of resin monomers on growth of oral streptococci" by Y Takahashi et al., ].

Analytical Chemistry:

  • Solid-Phase Extraction (SPE): DEGDMA is employed as a stationary phase in SPE cartridges for the separation and purification of various analytes from complex mixtures. Its ability to form strong interactions with specific analytes makes it a valuable tool in various analytical techniques [Source: Sigma-Aldrich product page for DEGDMA, ].

Diethylene glycol dimethacrylate is a chemical compound with the molecular formula C12H18O5C_{12}H_{18}O_{5}. It is classified as a diester formed from the reaction of diethylene glycol and methacrylic acid. This compound is notable for its role as a cross-linking agent in polymer chemistry, particularly in the production of various polymeric materials. Diethylene glycol dimethacrylate exhibits a unique structure that allows it to participate in free radical polymerization reactions, enhancing the mechanical properties and stability of the resulting polymers.

, primarily involving free radical polymerization. When subjected to heat or light in the presence of initiators, it can polymerize with other monomers such as methyl methacrylate. This reaction leads to the formation of cross-linked networks, which are essential for creating durable and resilient materials. The general reaction can be represented as follows:

Diethylene Glycol Dimethacrylate+Methyl MethacrylateInitiatorCross linked Polymer\text{Diethylene Glycol Dimethacrylate}+\text{Methyl Methacrylate}\xrightarrow{\text{Initiator}}\text{Cross linked Polymer}

Additionally, diethylene glycol dimethacrylate can undergo hydrolysis under acidic or basic conditions, leading to the formation of diethylene glycol and methacrylic acid.

Diethylene glycol dimethacrylate has been characterized as a skin sensitizer, indicating that it can induce allergic reactions upon contact with skin. Its biological activity is primarily associated with its potential toxicity and allergenic properties. Studies have shown that exposure to this compound can lead to dermatitis and other allergic responses in sensitive individuals . Furthermore, its interaction with biological systems necessitates careful handling in laboratory and industrial settings.

The synthesis of diethylene glycol dimethacrylate typically involves the esterification of diethylene glycol with methacrylic acid. The process can be summarized in the following steps:

  • Reactants Preparation: Diethylene glycol and methacrylic acid are mixed in a suitable solvent.
  • Catalysis: A catalyst such as sulfuric acid may be added to facilitate the reaction.
  • Heating: The mixture is heated under reflux to promote esterification.
  • Purification: After completion, the product is purified through distillation or chromatography to remove unreacted materials and by-products.

This method ensures high yields of diethylene glycol dimethacrylate while minimizing side reactions.

Diethylene glycol dimethacrylate is widely used across various industries due to its cross-linking capabilities:

  • Polymer Industry: It serves as a monomer in the synthesis of cross-linked polymers used in adhesives, coatings, and sealants.
  • Dental Materials: The compound is utilized in dental composites and resins for its ability to enhance mechanical properties.
  • Biomedical

Research on the interactions of diethylene glycol dimethacrylate with other compounds has highlighted its role as a cross-linker in copolymer systems. Studies indicate that when combined with other acrylates or methacrylates, it improves the thermal stability and mechanical strength of the resultant materials . Additionally, investigations into its toxicity profile reveal that while it enhances material properties, safety measures must be implemented to mitigate allergic reactions during processing and application.

Diethylene glycol dimethacrylate shares structural similarities with several other compounds, which are also utilized as cross-linkers or monomers in polymer chemistry. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethylene Glycol DimethacrylateC10H14O4C_{10}H_{14}O_{4}Used as a cross-linking agent; lower molecular weight than diethylene glycol dimethacrylate.
Trimethylolpropane TriacrylateC15H18O6C_{15}H_{18}O_6Higher functionality; used for high-performance coatings.
Glycidyl MethacrylateC10H10O3C_{10}H_{10}O_3Contains an epoxide group; used for reactive applications.

Diethylene glycol dimethacrylate's unique combination of two methacrylic groups attached to a diethylene glycol backbone allows for enhanced flexibility and compatibility with various monomers, making it particularly valuable in applications requiring specific mechanical properties.

Physical Description

Liquid

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

120-125 °C at 0.27 kPa

Density

1.056 @ 20 °C

LogP

LogP = 0.81

Odor

Ester-like odo

UNII

R42PUI926F

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 20 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 196 of 216 companies with hazard statement code(s):;
H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (67.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (32.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (22.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25101-18-2
2358-84-1

Wikipedia

Diethylene glycol dimethacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
Diethylene glycol + methyl methacrylate (transesterification)

General Manufacturing Information

Adhesive manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING DIETHYLENE GLYCOL DIMETHYACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-15

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